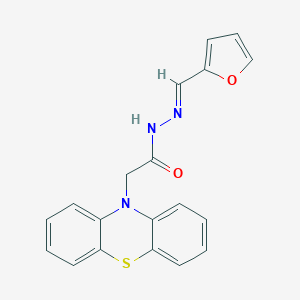
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and relatively low side effect profile. In addition to its clinical applications, Diltiazem has also been extensively studied in scientific research, with numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which reduces the contractility of these cells and leads to vasodilation. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and Physiological Effects
In addition to its clinical applications, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been extensively studied for its biochemical and physiological effects. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, as mentioned earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying calcium signaling pathways. However, there are also limitations to using 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments. For example, its effects may be cell-type specific, which can make it difficult to extrapolate results to other cell types. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of interest is its potential use in the treatment of various types of cancer. Additionally, there is ongoing research exploring the use of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in combination with other drugs for the treatment of cardiovascular disease. Finally, there is interest in exploring the potential anti-inflammatory effects of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in a variety of disease states.
Métodos De Síntesis
The synthesis of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2,3-dichlorobenzyl chloride with thiourea to form 2,3-dichlorobenzylthiourea, which is then reacted with methyl acrylate to produce 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Aplicaciones Científicas De Investigación
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been extensively studied in scientific research, with numerous studies exploring its potential applications in a variety of fields. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, with several studies demonstrating its ability to reduce inflammation in animal models of various inflammatory diseases. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been studied for its potential use in the treatment of various types of cancer, with several studies demonstrating its ability to inhibit tumor growth and metastasis.
Propiedades
Fórmula molecular |
C10H11NS2 |
|---|---|
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
Clave InChI |
IHRVQEMNSFVBBD-UHFFFAOYSA-N |
SMILES |
CC1CSC2=CC=CC=C2NC1=S |
SMILES canónico |
CC1CSC2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)